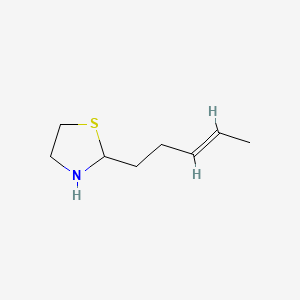

trans-2-(3-Pentenyl)thiazolidine

Description

Properties

CAS No. |

75606-39-2 |

|---|---|

Molecular Formula |

C8H15NS |

Molecular Weight |

157.28 g/mol |

IUPAC Name |

2-[(E)-pent-3-enyl]-1,3-thiazolidine |

InChI |

InChI=1S/C8H15NS/c1-2-3-4-5-8-9-6-7-10-8/h2-3,8-9H,4-7H2,1H3/b3-2+ |

InChI Key |

AWFQPUBEUUGVKO-NSCUHMNNSA-N |

Isomeric SMILES |

C/C=C/CCC1NCCS1 |

Canonical SMILES |

CC=CCCC1NCCS1 |

Origin of Product |

United States |

Preparation Methods

General Synthetic Approach

The synthesis of this compound typically involves the condensation of a 3-pentenyl-substituted aldehyde or equivalent precursor with cysteamine or a related amino-thiol compound, forming the thiazolidine ring via a cyclization reaction. The key steps include:

- Preparation of the 3-pentenyl aldehyde or equivalent electrophilic precursor.

- Nucleophilic attack by the amino-thiol moiety.

- Cyclization to form the thiazolidine ring.

- Control of stereochemistry to favor the trans isomer.

Preparation of the 3-Pentenyl Precursor

A crucial step is the synthesis of the 3-pentenyl moiety, which can be introduced via several methods:

Alkylation of thiazolidine-2-thione derivatives: Alkylation using 3-bromo-1-pentene or similar halides under basic conditions (NaOH or NaOH with CuI catalyst) yields 3-pentenyl-substituted thiazolidine derivatives. This method has been successfully applied to related thiazolidine-2-thione compounds with good yields (around 70-90%).

Use of protected alkynyl precursors and subsequent reduction: Starting from pentynyl alcohol derivatives, protection and subsequent Lindlar catalyst-mediated partial hydrogenation can yield the (Z)-alkene, which can be converted to the 3-pentenyl group. This approach has been demonstrated in related spiro heterocyclic steroid syntheses, showing high stereoselectivity and yields above 85%.

Formation of the Thiazolidine Ring

The thiazolidine ring formation involves a nucleophilic addition of the amino group to the aldehyde or equivalent electrophile, followed by intramolecular cyclization with the thiol group. Key methods include:

Direct condensation of aminoethanol derivatives with aldehydes: This classical method leads to thiazolidine-2-thione intermediates, which can be further functionalized.

One-pot multicomponent reactions (MCRs): Recent advances include green synthesis approaches using ionic liquids, microwave assistance, or solid-supported acid catalysts to promote the cyclization efficiently with high selectivity and reduced reaction times.

Representative Preparation Procedures

Alkylation of Thiazolidine-2-thione with 3-Pentenyl Bromide

| Step | Reagents & Conditions | Outcome | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Thiazolidine-2-thione (10 mmol), NaOH (11 mmol), ethanol (40 mL), 40°C | Dissolution of base | — | Base dissolved before alkylation |

| 2 | Addition of 3-pentenyl bromide (15 mmol) dropwise, raise temp to 50°C, stir 5 h | Alkylation reaction | 70-75% (estimated) | TLC monitoring for completion |

| 3 | Extraction with ethyl acetate, washing with brine, drying, concentration | Crude product | — | Purification by column chromatography |

| 4 | Column chromatography (petroleum ether/ethyl acetate) | Pure this compound | ~70% isolated | Confirmed by NMR and MS |

This procedure is adapted from similar alkylation reactions of thiazolidine-2-thione derivatives with alkyl bromides.

Cyclization via Multicomponent Reaction (MCR) Using Green Catalysis

| Step | Reagents & Conditions | Outcome | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Mixture of aldehyde (3-pentenyl aldehyde), cysteamine, and thioglycolic acid | Formation of imine intermediate | — | Catalyzed by MCM-SO3H or Brønsted acidic ionic liquids |

| 2 | Nucleophilic attack by thiol group, intramolecular cyclization | Formation of thiazolidine ring | 65-85% | Microwave or ionic liquid-assisted heating |

| 3 | Work-up and purification | Pure spiro-thiazolidine derivatives | High purity | Environmentally friendly conditions |

This method emphasizes sustainable chemistry approaches and has been reported to yield thiazolidine derivatives efficiently, with control over stereochemistry.

Analytical Data and Characterization

Characterization of this compound typically involves:

Nuclear Magnetic Resonance (NMR): $$ ^1H $$ and $$ ^{13}C $$ NMR confirm the ring formation and substitution pattern. Chemical shifts for the thiazolidine ring protons and the alkene protons of the pentenyl side chain are diagnostic.

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS): Confirms molecular weight and purity.

Infrared Spectroscopy (IR): Shows characteristic thiazolidine ring vibrations and alkene C=C stretches.

Summary Table of Preparation Methods

Research Discoveries and Advances

Green Chemistry Approaches: Recent studies have demonstrated the use of ionic liquids and microwave-assisted synthesis to improve the environmental footprint of thiazolidine preparation, enhancing reaction rates and selectivity.

Catalyst Development: Brønsted acidic mesoporous catalysts (MCM-SO3H) have been shown to effectively catalyze the cyclization step, offering mild conditions and good yields.

Stereochemical Control: The use of protected alkynyl intermediates and selective hydrogenation allows for precise control over the alkene geometry in the pentenyl side chain, which is crucial for obtaining the trans isomer.

Functional Group Tolerance: The alkylation method using NaOH and CuI catalysts tolerates various substituents, enabling the synthesis of diverse thiazolidine derivatives.

Chemical Reactions Analysis

Types of Reactions: trans-2-(3-Pentenyl)thiazolidine undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the conversion of the thiazolidine ring to a more oxidized form.

Reduction: Reduction reactions can convert the compound to a more reduced state.

Substitution: Substitution reactions involve replacing one functional group with another.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles. The conditions for these reactions can vary, but they often occur under mild conditions to preserve the integrity of the thiazolidine ring .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the thiazolidine ring .

Scientific Research Applications

Applications in Food Chemistry

Flavor Enhancement :

Trans-2-(3-Pentenyl)thiazolidine plays a significant role in the Maillard reaction, which is crucial for flavor development during cooking. It enhances flavors and aromas in food products, making it valuable in the food industry. Studies have shown that compounds like this compound can contribute to the complex flavor profiles of various cooked foods, thus improving sensory qualities.

Medicinal Chemistry

Biological Activities :

Research indicates that this compound exhibits notable biological activities, including:

- Anti-inflammatory Properties : Derivatives of this compound have been investigated for their potential to reduce inflammation, making them candidates for treating inflammatory diseases.

- Antioxidant Activity : The compound's ability to scavenge free radicals suggests its role in protecting cells from oxidative stress.

- Antimicrobial Effects : Preliminary studies indicate potential antimicrobial activity against various pathogens.

Therapeutic Potential

This compound has been studied for its interactions with biological macromolecules, particularly proteins and nucleic acids. These interactions are essential for understanding its biological effects and therapeutic benefits.

Case Studies

-

Interaction with Glutathione :

- Research demonstrates that this compound can form adducts with glutathione, a critical antioxidant in the body. This interaction may enhance its protective effects against cellular damage.

- Role in Metabolic Pathways :

Mechanism of Action

The mechanism of action of trans-2-(3-Pentenyl)thiazolidine involves its interaction with specific molecular targets and pathways. Thiazolidine derivatives are known to interact with various enzymes and receptors, modulating their activity and leading to diverse biological effects. The presence of sulfur and nitrogen atoms in the thiazolidine ring enhances its ability to interact with biological molecules, contributing to its pharmacological properties .

Comparison with Similar Compounds

Structural and Functional Group Variations

Thiazolidine derivatives differ primarily in substituent type, position, and stereochemistry, which dictate their biological and physicochemical properties. Key analogs include:

- Thiazolidinones: Derivatives with a carbonyl group at position 4 (4-thiazolidinones) exhibit enhanced metabolic stability and target affinity. For example, 4-thiazolidinones are widely explored for antimicrobial and anticancer applications .

- Thiophene–thiazolidine hybrids : These compounds, such as those reported in cruzain inhibition studies, combine thiophene moieties with the thiazolidine core, achieving IC50 values as low as 2.4 µM against parasitic enzymes .

- Metal-complexed thiazolidines : Gold(I) complexes with thiazolidine ligands (e.g., 3-benzyl-1,3-thiazolidine-2-thione) show potent cytotoxicity (IC50 = 0.1 µM) in colon cancer models, highlighting the role of coordination chemistry in enhancing activity .

Biological Activity

Trans-2-(3-pentenyl)thiazolidine is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the available literature on the biological activity of this compound, focusing on its antioxidant, antidiabetic, and anticancer properties, as well as its mechanisms of action and synthesis.

Chemical Structure and Properties

This compound is a thiazolidine derivative characterized by a thiazolidine ring structure with a 3-pentenyl side chain. Its molecular formula is , and it possesses unique properties that contribute to its biological activities.

Biological Activities

1. Antioxidant Activity

Thiazolidine derivatives, including this compound, have been studied for their antioxidant properties. Antioxidants play a crucial role in mitigating oxidative stress, which is implicated in various diseases. Research indicates that thiazolidine derivatives can inhibit lipid peroxidation, a key indicator of oxidative damage. For example, compounds with similar thiazolidine structures demonstrated significant antioxidant activity in various assays, including the DPPH and TBARS assays, suggesting that this compound may exhibit comparable effects .

2. Antidiabetic Activity

Thiazolidines are known for their potential antidiabetic effects, primarily through the modulation of glucose metabolism and insulin sensitivity. Studies have shown that certain thiazolidine derivatives can enhance insulin sensitivity and reduce blood glucose levels in diabetic models. This suggests that this compound may have similar properties, potentially acting through pathways involving peroxisome proliferator-activated receptors (PPARs), which are critical for glucose homeostasis .

3. Anticancer Properties

The anticancer potential of thiazolidine derivatives has been explored in various studies. This compound may induce apoptosis in cancer cells through mechanisms involving caspase activation and modulation of cell cycle progression. For example, compounds structurally related to this compound have shown cytotoxic effects against several cancer cell lines, including breast cancer (MCF-7) and prostate cancer (DU145), with IC50 values indicating significant potency .

The biological activities of this compound can be attributed to several mechanisms:

- Antioxidant Mechanism : The compound likely scavenges free radicals and inhibits lipid peroxidation, thereby protecting cellular components from oxidative damage.

- Insulin Sensitization : By activating PPARs, this compound may enhance glucose uptake in peripheral tissues and improve insulin sensitivity.

- Induction of Apoptosis : The compound may activate intrinsic apoptotic pathways in cancer cells, leading to cell death through caspase activation.

Case Studies and Research Findings

Several studies have examined the biological activity of thiazolidine derivatives:

Q & A

Q. What are the recommended methods for synthesizing trans-2-(3-Pentenyl)thiazolidine with high stereochemical purity?

- Methodological Answer : Stereoselective synthesis can be achieved via microwave-assisted or solvent-free techniques, which enhance reaction efficiency and yield. For example, ultrasound-mediated synthesis promotes atom economy and reduces side reactions . Key steps include controlling reaction temperature (e.g., 60–80°C) and using chiral catalysts or auxiliaries to enforce the trans configuration. Post-synthesis purification via column chromatography or recrystallization ensures stereochemical integrity.

Q. How can the trans configuration and structural conformation of trans-2-(3-Pentenyl)thiazolidine be characterized experimentally?

- Methodological Answer :

- NMR Spectroscopy : Analyze coupling constants (e.g., ) to confirm the trans orientation of substituents. For example, dihedral angles between the thiazolidine ring and pentenyl chain can be inferred from NOESY/ROESY data .

- X-ray Crystallography : Resolve crystal structures to determine bond lengths, angles, and planarity of the thiazolidine ring. Comparative analysis with computational models (e.g., DFT) validates stereochemical assignments .

Q. What are the key stability considerations for handling trans-2-(3-Pentenyl)thiazolidine in laboratory settings?

- Methodological Answer :

- Oxidative Stability : Avoid exposure to strong oxidizing agents (e.g., HO, KMnO) to prevent sulfoxide/sulfone formation. Use inert atmospheres (N/Ar) during reactions .

- Storage : Store in amber vials at –20°C under anhydrous conditions to minimize hydrolysis. Monitor purity via HPLC or TLC periodically .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the pharmacological profile of trans-2-(3-Pentenyl)thiazolidine derivatives?

- Methodological Answer :

- Substituent Variation : Introduce electron-withdrawing/donating groups (e.g., halogens, methoxy) at the pentenyl chain or thiazolidine ring to modulate bioactivity.

- In Silico Screening : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities with targets like PPAR-γ (for antidiabetic activity) or bacterial enzymes (for antimicrobial effects). Validate with in vitro assays (e.g., IC determination in cancer cell lines) .

- Example SAR Finding : Bulky substituents at the 3-pentenyl position enhance hydrophobic interactions with protein active sites, improving anticancer potency .

Q. What strategies resolve contradictions in reported biological efficacy data for thiazolidine derivatives?

- Methodological Answer :

- Systematic Review : Aggregate data from multiple studies (e.g., using PRISMA guidelines) to identify confounding variables, such as differences in cell lines (e.g., MCF-7 vs. HepG2) or assay protocols .

- Dose-Response Validation : Re-evaluate disputed compounds using standardized in vivo models (e.g., murine infection assays for antimicrobial activity) with rigorous controls (e.g., benznidazole for Chagas disease studies) .

Q. How can computational methods improve the design of trans-2-(3-Pentenyl)thiazolidine analogs with enhanced target specificity?

- Methodological Answer :

- Molecular Dynamics Simulations : Analyze ligand-protein stability (e.g., binding to Neisseria gonorrhoeae PBP 2) over 100-ns trajectories to assess conformational flexibility .

- Pharmacophore Modeling : Identify critical interaction motifs (e.g., hydrogen bonds with Asp346 or π-π stacking with Tyr544) to guide analog synthesis .

Key Considerations for Experimental Design

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.